molecular formula C9H15N3O3 B13115149 4-(Dimethoxymethyl)-6-ethoxypyrimidin-2-amine

4-(Dimethoxymethyl)-6-ethoxypyrimidin-2-amine

Cat. No.: B13115149
M. Wt: 213.23 g/mol
InChI Key: QSVQNMNRAVFZNU-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-6-ethoxypyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids. This compound is characterized by the presence of two methoxy groups, an ethoxy group, and an amine group attached to a pyrimidine ring. Its unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-6-ethoxypyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with dimethoxymethane and ethyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-6-ethoxypyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

4-(Dimethoxymethyl)-6-ethoxypyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-6-ethoxypyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methoxy and ethoxy groups can influence its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)-6-ethoxypyrimidin-2-amine
  • 4-(Dimethoxymethyl)-5-ethoxypyrimidin-2-amine
  • 4-(Dimethoxymethyl)-6-methoxypyrimidin-2-amine

Uniqueness

4-(Dimethoxymethyl)-6-ethoxypyrimidin-2-amine is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

4-(dimethoxymethyl)-6-ethoxypyrimidin-2-amine

InChI

InChI=1S/C9H15N3O3/c1-4-15-7-5-6(8(13-2)14-3)11-9(10)12-7/h5,8H,4H2,1-3H3,(H2,10,11,12)

InChI Key

QSVQNMNRAVFZNU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)C(OC)OC)N

Origin of Product

United States

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